molecular formula C33H29NO3 B2449755 2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-51-4

2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No. B2449755
CAS RN: 337921-51-4
M. Wt: 487.599
InChI Key: UWGWFQPCJYQVHS-ZMBVXGBTSA-N
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Description

2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is a useful research compound. Its molecular formula is C33H29NO3 and its molecular weight is 487.599. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

  • Indanone Ring Closure : A study by Brown, Denman, and O'donnell (1971) described the ring closure of related compounds to form 2-phenyl-1-indanone, indicating a broader understanding of the chemical behavior and potential transformations of similar indanone structures (Brown, Denman, & O'donnell, 1971).

  • Electropolymerization Studies : Bıyıklıoğlu and Alp (2017) conducted electropolymerization studies of non-aggregated silicon naphthalocyanines bearing electropolymerizable groups similar to the dimethylamino phenyl group. This research could provide insights into the polymerization potential of similar compounds (Bıyıklıoğlu & Alp, 2017).

Biochemical Applications

  • Synthesis of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the synthesis of various heterocyclic systems using compounds with similar functional groups. This indicates potential for the compound to be utilized in creating diverse heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).

  • Novel Copolymer Synthesis : Kharas et al. (2015) worked on the synthesis of novel copolymers using methyl and methoxy ring-substituted propenamides, which could hint at potential copolymer applications for the compound (Kharas et al., 2015).

Optical and Electronic Applications

  • Luminescence Studies : Shen et al. (2004) researched the luminescence of dimethyl gallium complexes which share a similar dimethylamino phenyl group, suggesting potential applications in optical materials or electronic devices (Shen et al., 2004).

  • Nonlinear Optical Properties : Shetty et al. (2018) studied the nonlinear optical properties of a similar compound, indicating the potential for the compound to be used in optical limiting applications (Shetty et al., 2018).

properties

IUPAC Name

(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO3/c1-34(2)25-17-15-23(16-18-25)9-7-13-29-31(24-10-5-4-6-11-24)28-12-8-14-30(32(28)33(29)35)37-27-21-19-26(36-3)20-22-27/h4-22,31H,1-3H3/b9-7+,29-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGWFQPCJYQVHS-ZMBVXGBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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